molecular formula C18H28O2 B1680301 Phenethyl decanoate CAS No. 61810-55-7

Phenethyl decanoate

Cat. No. B1680301
CAS RN: 61810-55-7
M. Wt: 276.4 g/mol
InChI Key: DDMQLUJPAGWJOB-UHFFFAOYSA-N
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Description

Phenethyl decanoate is a fatty acid ester . It is found in the form of a bound form with decanoic acid . It has been shown to inhibit the activity of some enzymes and to increase the production of cyclic lipopeptides, which are potent antimicrobial agents .


Molecular Structure Analysis

Phenethyl decanoate has an empirical formula of C18H28O2 . Its molecular weight is 276.41 . The structure contains 48 bonds in total, including 20 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Phenethyl decanoate has a molecular weight of 276.41 . It has a LogP value of 6.55, indicating its lipophilic nature .

Scientific Research Applications

Conformational Studies and Structural Analysis

Phenethyl decanoate and its derivatives have been subjects in conformational and structural studies. The work by Arias, Gálvez, and Rico (1990) explored the molecular structure and conformation of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol through NMR spectroscopy, contributing to a deeper understanding of the compound's molecular dynamics and potential interactions in different environments (Arias, Gálvez, & Rico, 1990).

Industrial Applications and Material Synthesis

Decanoic acid, closely related to phenethyl decanoate, has been utilized in industrial applications, particularly in the synthesis of medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA), an important biopolymer. Gao, Ramsay, and Ramsay (2016) developed a fed-batch fermentation process for the production of MCL-PHA from decanoic acid using Pseudomonas putida KT2440, indicating the potential for phenethyl decanoate in similar biosynthetic pathways (Gao, Ramsay, & Ramsay, 2016).

Cancer Research and Treatment

Phenethyl isothiocyanate, a compound structurally similar to phenethyl decanoate, has been extensively studied for its anti-cancer properties. Research by Hecht, Kenney, Wang, Trushin, and Upadhyaya (2000) demonstrated its effectiveness as an inhibitor of lung tumorigenesis in mice, providing insights into the potential of phenethyl decanoate in cancer prevention or treatment strategies (Hecht, Kenney, Wang, Trushin, & Upadhyaya, 2000).

Antimicrobial and Cytotoxic Properties

Lee, Don, Hung, Shen, Lo, Chang, Chen, and Ho (2005) investigated the cytotoxic effects of phenolic acid phenethyl esters, including derivatives of phenethyl decanoate, on oral cancer cells. Their findings highlight the potential therapeutic applications of these compounds in treating cancers and possibly other diseases due to their selective cytotoxicity (Lee et al., 2005).

Environmental and Analytical Applications

Decanoic acid-coated nanoparticles, similar in structure to phenethyl decanoate, have been used in environmental studies for the extraction and determination of heavy metals from water samples. Faraji, Yamini, Saleh, Rezaee, Ghambarian, and Hassani (2010) demonstrated an innovative use of these compounds in the analytical field, suggesting possible applications for phenethyl decanoate in environmental monitoring and analysis (Faraji et al., 2010).

Safety And Hazards

Phenethyl decanoate has some safety concerns. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

While specific future directions for Phenethyl decanoate are not mentioned in the literature, its antimicrobial properties suggest potential applications in the development of new antimicrobial agents . Additionally, its presence in various natural sources and its role in flavor and fragrance suggest potential applications in the food and cosmetics industries .

Relevant Papers One paper discusses the cardiovascular effects of caffeic acid and its derivatives, including Phenethyl decanoate . Another paper discusses the functions, compositions, biosynthesis, and regulation of volatile organic compounds (VOCs) in plants, which include Phenethyl decanoate . A third paper discusses the neuroprotective activity of caffeic acid phenethyl ester (CAPE), a derivative of Phenethyl decanoate .

properties

IUPAC Name

2-phenylethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-11-14-18(19)20-16-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMQLUJPAGWJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210807
Record name Phenethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyl decanoate

CAS RN

61810-55-7
Record name 2-Phenylethyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61810-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl decanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETHYL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4IWO45796
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Record name Phenethyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Li, J Sun, T Li, SQ Liu, D Huang - Food Chemistry, 2014 - Elsevier
We report a simple enzymatic approach to synthesise phenethyl esters as natural flavouring materials. Chemical and lipase-catalysed esterification reactions between fatty acids of C4–…
Number of citations: 26 www.sciencedirect.com
C Wang, J Wang, L Zhang, S Fu - Journal of Materials Chemistry A, 2023 - pubs.rsc.org
… 4′-(Benzyloxy) phenethyl decanoate (BPD) with excellent supercooling is used to control the electron transfer channel between fluorane and BPA, which locks the oxidized or neutral …
Number of citations: 0 pubs.rsc.org
K Urbina, P Villarreal, RF Nespolo, R Salazar… - Microorganisms, 2020 - mdpi.com
… Other compounds, such as isoamyl decanoate, phenethyl acetate (aromatic ester), phenethyl decanoate (aromatic ester), and octanoic acid (carboxylic acid) (Figure 3), were exclusively …
Number of citations: 16 www.mdpi.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 2 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 1 efsa.onlinelibrary.wiley.com
G Wu, W Zhang, N Zheng, X Zu, S Tian… - Frontiers in Cellular …, 2022 - frontiersin.org
… The 16 metabolites were significantly affected (false discovery rate (FDR) <0.05, FC >2), including 2 linoleic acids (2-hydroxylinoleic acid and phenethyl decanoate), 1 fatty acid (16-…
Number of citations: 10 www.frontiersin.org
J Jian, Z Wang, L Chen, Y Gu, L Miao, Y Liu… - Synthesis, 2019 - thieme-connect.com
The esterification of activated amides, N-acylsaccharins, under transition-metal-free conditions with good functional group tolerance has been developed, resulting in C–N cleavage …
Number of citations: 5 www.thieme-connect.com
BE Sulistyowati, R Iswandana, S Nur - Journal of Pharmacy & …, 2023 - jppres.com
Context: The leading cause of skin sunburn is exposure to ultraviolet radiation (UVR), which can also cause reactive oxygen species (ROS), which accelerates aging. Rubus fraxinifolius …
Number of citations: 3 jppres.com
AD Webb, CJ Muller - Advances in Applied Microbiology, 1972 - Elsevier
Publisher Summary The development of gas chromatography and the more powerful combination of gas chromatography-mass spectrometry for the use in research on the trace aroma …
Number of citations: 67 www.sciencedirect.com

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